(1H-テトラゾール-1-イル)アセチルクロリド

概要

説明

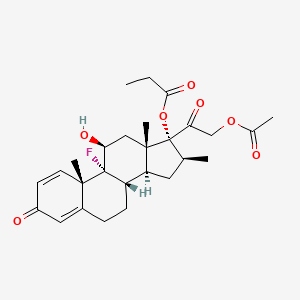

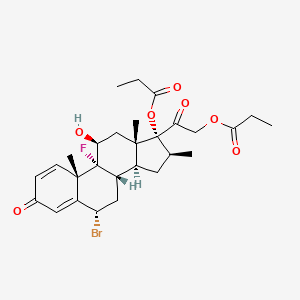

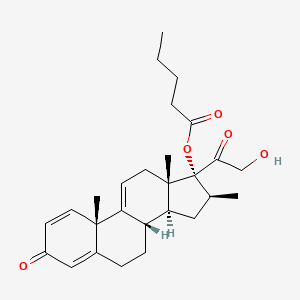

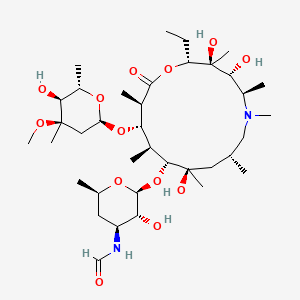

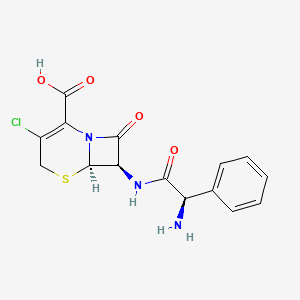

“(1H-Tetrazol-1-yl)acetyl chloride” is a chemical compound with the molecular formula C3H3ClN4O and a molecular weight of 146.54 . It is used in the enzymic synthesis of cefazolin, an antibiotic for treating bacterial infections .

Synthesis Analysis

The synthesis of tetrazole derivatives has been a subject of interest due to their diverse biological applications . Various synthetic approaches have been developed, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid . The synthesis of “(1H-Tetrazol-1-yl)acetyl chloride” from 1H-Tetrazole-1-acetic acid and Oxalyl chloride has been reported .Molecular Structure Analysis

The molecular structure of “(1H-Tetrazol-1-yl)acetyl chloride” consists of a tetrazole ring attached to an acetyl chloride group . The tetrazole ring is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties .Chemical Reactions Analysis

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are involved in various chemical reactions, including the reaction of sodium azide with nitriles to give 1H-tetrazoles .Physical and Chemical Properties Analysis

“(1H-Tetrazol-1-yl)acetyl chloride” has a predicted boiling point of 263.3±42.0 °C and a predicted density of 1.75±0.1 g/cm3 . Its pKa value is predicted to be 0.36±0.10 .科学的研究の応用

クリックケミストリーにおける役割

テトラゾールとその誘導体は、医薬品および製薬用途において非常に重要な役割を果たしています {svg_1}. テトラゾール誘導体の合成は、水などの溶媒の使用、穏やかな条件、無毒性、容易な抽出、簡単な設定、低コストなど、環境に優しい方法で実現できます。収率は良好から優れています {svg_2}.

生化学におけるDNA合成

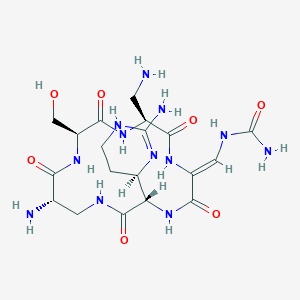

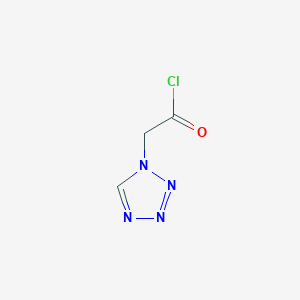

アセトニトリル中の希薄な1H-テトラゾールは、生化学におけるDNA合成に使用されます {svg_3}. 遊離のN-Hの存在により、テトラゾールは酸性となり、脂肪族および芳香族の複素環式化合物を形成します {svg_4}.

酸性物質との反応性

テトラゾールは、酸性物質や強力な酸化剤(酸性塩化物、無水物、強酸)と容易に反応し、腐食性および有毒なガスと熱を発生させます {svg_5}. テトラゾールは、一部の活性金属と反応し、衝撃に対して爆発性のある新しい化合物を生成します {svg_6}.

生物学的用途

科学者や研究者は、テトラゾールの驚くべき化学的性質に注目しており、その多様な生物学的用途、特に材料化学および医薬品化学の分野で注目されています {svg_7}. テトラゾールは、pKa値が近いため、カルボン酸の非古典的なバイオイソスターとして作用します {svg_8}.

製薬用途

テトラゾールは、抗菌、抗真菌、抗腫瘍、鎮痛、鎮痛、抗マイコバクテリア、抗糖尿病、抗けいれん、シクロオキシゲナーゼ阻害、抗炎症、降圧など、幅広い生物活性を持っています {svg_9}.

抗生物質の製造

2-(1H-テトラゾール-1-イル)酢酸は、さまざまな抗生物質を製造するための重要な原料です {svg_10}. これは、重要な製薬中間体として広く使用されています {svg_11}.

作用機序

- The primary target of “(1H-Tetrazol-1-yl)acetyl chloride” is believed to be the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in various metabolic pathways within fungal cells.

- “(1H-Tetrazol-1-yl)acetyl chloride” likely inhibits cytochrome P450, disrupting essential fungal processes . By interfering with this enzyme, it affects the synthesis of vital cellular components, leading to growth inhibition or cell death.

- The affected pathways include those related to ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Inhibition of cytochrome P450 disrupts this pathway, rendering the fungal cell vulnerable .

Target of Action

Mode of Action

Biochemical Pathways

将来の方向性

The future directions for “(1H-Tetrazol-1-yl)acetyl chloride” and other tetrazole derivatives are promising. They are currently being actively studied and are in various stages of clinical trials . Their diverse biological applications, predominantly in the area of material and medicinal chemistry, make them a subject of interest for future research .

特性

IUPAC Name |

2-(tetrazol-1-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHOFJBFYVRQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。